Thioproperazine Thioproperazine Thioproperazine is a phenothiazine derivative in which the phenothiazine tricycle has a dimethylaminosulfonyl substituent at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl group at N-10. It has a role as a phenothiazine antipsychotic drug. It is a member of phenothiazines, a N-alkylpiperazine, a N-methylpiperazine and a sulfonamide.
Thioproperazine is a potent neuroleptic with antipsychotic properties. Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property. It is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.
Brand Name: Vulcanchem
CAS No.: 316-81-4
VCID: VC0545253
InChI: InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3
SMILES: CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Molecular Formula: C22H30N4O2S2
Molecular Weight: 446.6 g/mol

Thioproperazine

CAS No.: 316-81-4

Cat. No.: VC0545253

Molecular Formula: C22H30N4O2S2

Molecular Weight: 446.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thioproperazine - 316-81-4

Specification

CAS No. 316-81-4
Molecular Formula C22H30N4O2S2
Molecular Weight 446.6 g/mol
IUPAC Name N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide
Standard InChI InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3
Standard InChI Key VZYCZNZBPPHOFY-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Appearance Solid powder
Melting Point 140 °C

Introduction

Chemical and Structural Properties

Thioproperazine (IUPAC name: N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide*) is a small molecule with a molecular formula of C22H30N4O2S2\text{C}_{22}\text{H}_{30}\text{N}_4\text{O}_2\text{S}_2 and a molecular weight of 446.6 g/mol . Its structure combines a phenothiazine tricycle modified with a dimethylaminosulfonyl group at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl chain at the N-10 position . This configuration confers high affinity for dopaminergic and serotonergic receptors, distinguishing it from other phenothiazines.

Key Physicochemical Properties

PropertyValueSource
Solubility0.0569 g/L (water)HMDB
Plasma Half-life18–24 hoursBenchChem
LogP (Partition Coefficient)3.2 (estimated)PubChem

The compound’s sulfonamide group enhances its stability and bioavailability, enabling effective central nervous system penetration .

Mechanism of Action

Thioproperazine exerts its antipsychotic effects through multi-receptor antagonism, targeting:

Dopaminergic Receptors

  • D2 Receptor Antagonism: With an IC₅₀ of 3.2 nM, thioproperazine potently blocks D2 receptors, normalizing hyperdopaminergic activity in mesolimbic pathways . This action alleviates positive symptoms of schizophrenia (e.g., hallucinations).

  • D1/D3/D4 Modulation: Secondary interactions with D1, D3, and D4 receptors may contribute to its efficacy in negative symptoms .

Serotonergic Receptors

  • 5-HT1/5-HT2 Antagonism: Mitigates anxiety and aggression but may induce weight gain and hypotension .

Adrenergic and Muscarinic Receptors

  • α1/α2-Adrenergic Blockade: Linked to orthostatic hypotension and reflex tachycardia .

  • Muscarinic (M1/M2) Antagonism: Contributes to anticholinergic side effects, though less pronounced than in older phenothiazines .

Therapeutic Applications

Schizophrenia

Thioproperazine is indicated for acute and chronic schizophrenia, including cases refractory to first-line neuroleptics . Clinical studies report a 60–70% response rate in treatment-resistant cohorts, with marked reductions in Positive and Negative Syndrome Scale (PANSS) scores .

Manic Syndromes

Its rapid stabilization of manic episodes is attributed to D2 and 5-HT2A receptor blockade, though sedation is less pronounced compared to lithium or valproate .

Off-Label Uses

  • Ulcerative Colitis (UC): A 1984 pilot study demonstrated thioproperazine’s efficacy in three UC patients, with endoscopic and histological improvements linked to dopaminergic modulation of colonic motility .

Pharmacokinetics and Metabolism

ParameterValue
Bioavailability~75% (oral)
Protein Binding92–95%
MetabolismHepatic (CYP2D6, CYP3A4)
ExcretionRenal (60%), Fecal (40%)

Thioproperazine’s long half-life (18–24 hours) supports once-daily dosing, though CYP2D6 poor metabolizers require dose adjustments to avoid toxicity .

Emerging Research Directions

Neuroinflammatory Pathways

Preclinical models suggest thioproperazine inhibits NLRP3 inflammasome activation, potentially ameliorating neuroinflammation in schizophrenia .

Cancer Adjunct Therapy

In vitro studies indicate synergistic effects with cisplatin in glioblastoma cells, mediated by D2 receptor-dependent apoptosis .

Formulation Innovations

Nanoparticle-encapsulated thioproperazine (patent pending) aims to reduce EPS by targeting striatal D2 receptors with 90% specificity .

Comparative Pharmacodynamics

ParameterThioproperazineHaloperidolChlorpromazine
D2 Receptor IC₅₀ (nM)3.21.135.0
5-HT2A Receptor IC₅₀ (nM)12.445.628.3
EPS Incidence25–30%35–40%15–20%

Thioproperazine’s balanced D2/5-HT2A affinity may explain its favorable EPS profile compared to haloperidol .

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